Macrocycle- and metal-centered reduction of metal tetraphenylporphyrins where the metal is copper(ii), nickel(ii) and iron(ii)†
Dalton Transactions Pub Date: 2021-09-27 DOI: 10.1039/D1DT02573B
Abstract
The reduction of metal(II) tetraphenylporphyrins, where metal(II) is copper, nickel or iron, has been performed in toluene solution in the presence of a cryptand. Cesium anthracenide was used as a reductant. Crystalline salts {cryptand(Cs+)}2{CuII(TPP4−)}2− (1) and {cryptand(Cs+)}{NiI(TPP2−)}−·C6H5CH3 (2) have been obtained. The two-electron reduction of {CuII(TPP2−)}0 is centered on the macrocycle allowing one to study for the first time the structure and properties of the TPP4− tetraanions in the solid state. Tetraanions have a diamagnetic state and show essential C–Cmeso bond alternation. New bands attributed to TPP4− appear at 670, 770 and 870 nm. Unpaired S = 1/2 spin is localized on CuII. The one-electron reduction of {NiII(TPP2−)}0 centered on nickel provides the formation of {NiI(TPP2−)}− with unpaired S = 1/2 spin localized on NiI at 100(2) K. The effective magnetic moment of 2 is 1.68μB at 120 K and a broad asymmetric EPR signal characteristic of NiI is observed for 2 and also for (Bu3MeP+){NiI(TPP2−)}−·C6H5CH3 (3) in the 4.2–120 K range. Since dianionic TPP2− macrocycles are present at 100(2) K, no alternation of C–Cmeso bonds is observed in 2. The excited quartet S = 3/2 state according to the calculations is positioned close to the ground S = 1/2 state. In the excited state, charge transfer from NiI to the macrocycle takes place resulting in the formation of NiII with S = 1 and TPP˙3− with S = 1/2 in the {NiII(TPP˙3−)}− anions. Therefore, the increase in the magnetic moment of 2 above 150 K is attributed to the population of the excited quartet state with a gap of 750 K. Salt 2 is EPR silent above 150 K and manifests absorption bands characteristic of TPP˙3− at RT. The reduction of NiII(TPP2−) and FeII(TPP2−) by cesium anthracenide in the presence of Bu3MeP+ yields crystals of 3 and (Bu3MeP+){FeI(TPP2−)}−·C6H5CH3 (4) whose crystal structures and optical properties are also presented. DFT calculations have been carried out for {MII(TPP2−)} (M = Cu, Ni and Fe) and their anions to interpret the experimental results obtained for 1–4.

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Journal Name:Dalton Transactions
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Cyclohexanecarboxylic-1-d1 Acid
CAS no.: 933-37-9